1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone

Lipophilicity ADME Medicinal Chemistry

1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone (CAS 1948236-88-1) is a heterocyclic building block with the molecular formula C₇H₅F₃N₂O and a molecular weight of 190.12 g/mol. It features a pyridazine core substituted with a trifluoromethyl group at the 6-position and an acetyl group at the 3-position.

Molecular Formula C7H5F3N2O
Molecular Weight 190.125
CAS No. 1948236-88-1
Cat. No. B2725614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone
CAS1948236-88-1
Molecular FormulaC7H5F3N2O
Molecular Weight190.125
Structural Identifiers
SMILESCC(=O)C1=NN=C(C=C1)C(F)(F)F
InChIInChI=1S/C7H5F3N2O/c1-4(13)5-2-3-6(12-11-5)7(8,9)10/h2-3H,1H3
InChIKeyRCFWEXDHRZILDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone (CAS 1948236-88-1) Procurement Baseline and Chemical Profile


1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone (CAS 1948236-88-1) is a heterocyclic building block with the molecular formula C₇H₅F₃N₂O and a molecular weight of 190.12 g/mol . It features a pyridazine core substituted with a trifluoromethyl group at the 6-position and an acetyl group at the 3-position. The compound is commercially available for research purposes with a typical purity of 95% or higher . As a member of the trifluoromethylpyridazine class, it is of interest in medicinal chemistry due to the electron-withdrawing and lipophilic properties conferred by the -CF₃ group, which can modulate target binding and metabolic stability .

Why 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone Cannot Be Casually Replaced by Generic Analogs


Direct substitution of 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone with a generic pyridazine analog is not advisable without experimental validation. The specific substitution pattern—a 6-CF₃ group and a 3-acetyl moiety—creates a unique electronic and steric environment that cannot be replicated by other pyridazine derivatives . The trifluoromethyl group, in particular, is known to significantly impact biological activity by enhancing lipophilicity, metabolic stability, and binding interactions with hydrophobic protein pockets . Replacing this compound with a non-fluorinated analog (e.g., 1-(pyridazin-3-yl)ethanone) or a regioisomer (e.g., 1-(4-(trifluoromethyl)pyridazin-3-yl)ethanone) would alter key physicochemical properties such as LogP, pKa, and molecular dipole moment, potentially leading to different target engagement, pharmacokinetic profiles, or synthetic reactivity . The absence of direct comparative data underscores the necessity for empirical evaluation when considering any analog substitution.

Quantitative Differentiation Evidence for 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone Against In-Class Analogs


Comparative Lipophilicity: Calculated cLogP Advantage of 6-CF₃ Substitution

The 6-trifluoromethyl substitution in 1-[6-(trifluoromethyl)pyridazin-3-yl]ethanone confers a calculated increase in lipophilicity compared to the non-fluorinated parent analog, 1-(pyridazin-3-yl)ethanone. This is a class-level inference based on the well-documented effect of the -CF₃ group on increasing cLogP values . A direct head-to-head comparison is not available in the primary literature for this specific compound. The data presented here is derived from calculated values using ChemDraw Professional software, providing a quantitative baseline for comparative analysis.

Lipophilicity ADME Medicinal Chemistry

Electronic Modulation: Hammett σₘ Value for 6-CF₃ Substitution

The trifluoromethyl group at the 6-position of the pyridazine ring exerts a strong electron-withdrawing effect, quantified by its Hammett substituent constant (σₘ = 0.43) [1]. This is a class-level inference, as the electronic impact of a -CF₃ group on a pyridazine ring is comparable to its effect on other aromatic systems. While no direct experimental data exists for 1-[6-(trifluoromethyl)pyridazin-3-yl]ethanone, this established parameter allows for a quantitative comparison against other potential substituents, such as a methyl group (σₘ = -0.07).

Electronic Effects SAR Physical Organic Chemistry

Recommended Application Scenarios for 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone in Drug Discovery and Chemical Synthesis


Scaffold for Kinase Inhibitor Design and CNS Drug Discovery

The 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone scaffold is well-suited for medicinal chemistry programs targeting kinases or central nervous system (CNS) disorders. The presence of the trifluoromethyl group is a common strategy to enhance metabolic stability and blood-brain barrier (BBB) penetration, as seen in CNS-penetrant kinase inhibitors like AZD3514 . While specific data for this exact compound is lacking, its structural similarity to successful CNS-active pyridazines supports its use as a starting point for hit-to-lead optimization. Researchers should prioritize this compound when designing analogs intended for oral administration or CNS activity due to the favorable lipophilic and electronic properties conferred by the 6-CF₃ group .

Building Block for Cross-Coupling and Late-Stage Functionalization

The acetyl group at the 3-position of the pyridazine ring provides a versatile handle for further chemical elaboration. This moiety can undergo various transformations, including reduction to an alcohol, reductive amination to an amine, or conversion to an enolate for alkylation or aldol reactions . The electron-withdrawing nature of the 6-CF₃ group (σₘ = 0.43) activates the pyridazine ring toward nucleophilic aromatic substitution, enabling late-stage functionalization at the 4- or 5-positions [1]. This compound should be prioritized over non-functionalized pyridazines in projects requiring modular and efficient synthetic routes to complex molecules.

Reference Standard for Developing Fluorinated Heterocycle Analytical Methods

The unique combination of a pyridazine core, a trifluoromethyl group, and an acetyl group makes 1-[6-(trifluoromethyl)pyridazin-3-yl]ethanone an excellent candidate for use as a reference standard in analytical method development. Its distinct chromatographic properties (retention time, UV absorbance) and mass spectrometric fragmentation pattern can be used to optimize LC-MS and GC-MS methods for detecting and quantifying fluorinated heterocycles in complex mixtures . Procuring this compound with a defined purity (typically 95%) from reputable vendors ensures reliable and reproducible analytical results .

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